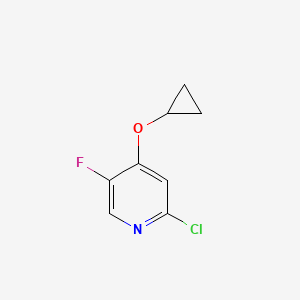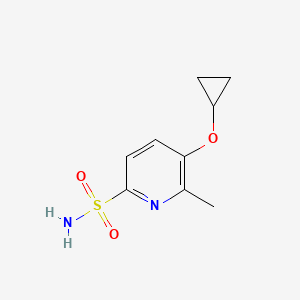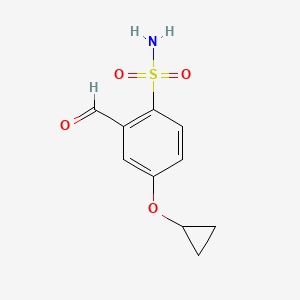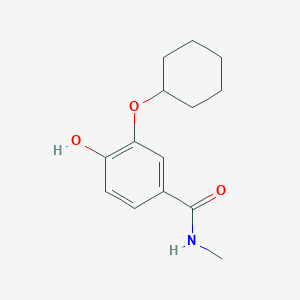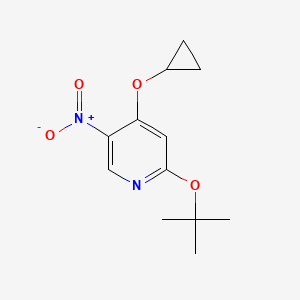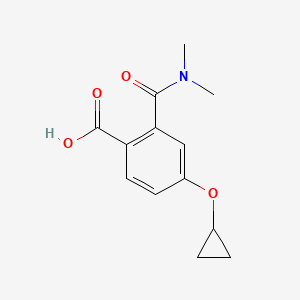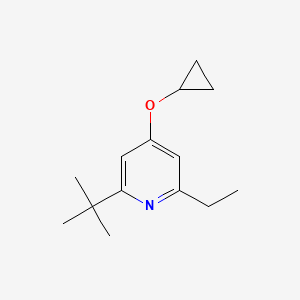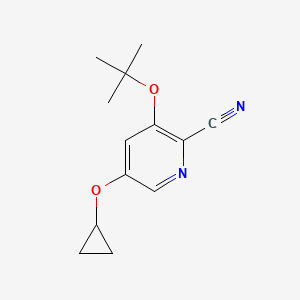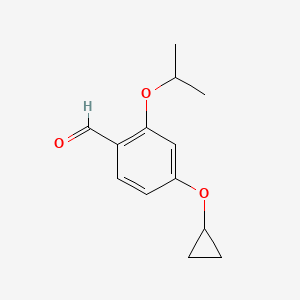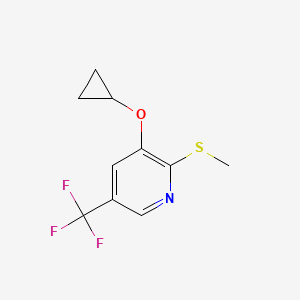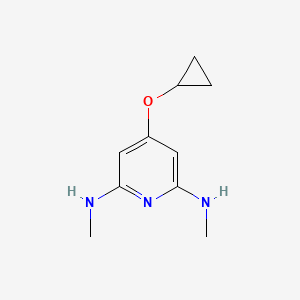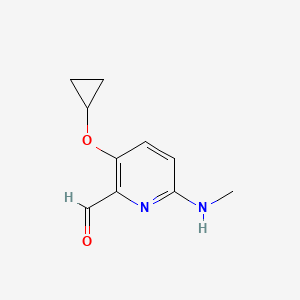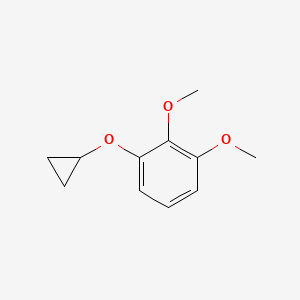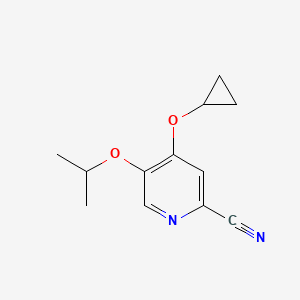
4-Cyclopropoxy-5-isopropoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-isopropoxypicolinonitrile is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropoxy group attached to a picolinonitrile core. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-isopropoxypicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as picolinonitrile, cyclopropyl alcohol, and isopropyl alcohol.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydride, to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the cyclopropoxy and isopropoxy groups onto the picolinonitrile core.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-isopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the nitrile group.
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-isopropoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-isopropoxypicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-isopropoxypicolinonitrile can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-isopropylpicolinonitrile: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group.
4-Cyclopropoxy-5-methoxypicolinonitrile: This compound features a methoxy group instead of an isopropoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-propan-2-yloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-12-7-14-9(6-13)5-11(12)16-10-3-4-10/h5,7-8,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
SPQDFFMXURFFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(N=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


